molecular formula C26H40N2O B039793 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine CAS No. 121640-97-9

5-(Octyloxy)-2-(4-octylphenyl)pyrimidine

Cat. No. B039793
CAS RN: 121640-97-9
M. Wt: 396.6 g/mol
InChI Key: GQQFQIIFWLXSCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Octyloxy)-2-(4-octylphenyl)pyrimidine, also known as OOP, is a pyrimidine derivative that has been widely studied for its potential applications in various fields, including material science and biomedicine. OOP has a unique molecular structure that makes it an interesting compound to study.

Scientific Research Applications

5-(Octyloxy)-2-(4-octylphenyl)pyrimidine has been studied extensively for its potential applications in various fields, including material science and biomedicine. In material science, 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine has been used as a building block for the synthesis of liquid crystals, which have unique optical and electrical properties. In biomedicine, 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine has been investigated for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine has also been shown to bind to certain receptors in the brain, such as the N-methyl-D-aspartate receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
5-(Octyloxy)-2-(4-octylphenyl)pyrimidine has been shown to have various biochemical and physiological effects in the body. In vitro studies have demonstrated that 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the prevention and treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine in lab experiments is its unique molecular structure, which makes it an interesting compound to study. 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine is also relatively easy to synthesize and purify, which makes it accessible for researchers. However, one of the limitations of using 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are many potential future directions for 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine research. One area of interest is the development of 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine-based materials with unique optical and electrical properties. Another area of interest is the investigation of 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine as a potential therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of 5-(Octyloxy)-2-(4-octylphenyl)pyrimidine and its potential side effects.

properties

CAS RN

121640-97-9

Product Name

5-(Octyloxy)-2-(4-octylphenyl)pyrimidine

Molecular Formula

C26H40N2O

Molecular Weight

396.6 g/mol

IUPAC Name

5-octoxy-2-(4-octylphenyl)pyrimidine

InChI

InChI=1S/C26H40N2O/c1-3-5-7-9-11-13-15-23-16-18-24(19-17-23)26-27-21-25(22-28-26)29-20-14-12-10-8-6-4-2/h16-19,21-22H,3-15,20H2,1-2H3

InChI Key

GQQFQIIFWLXSCR-UHFFFAOYSA-N

SMILES

CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCC

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCC

synonyms

5-(Octyloxy)-2-(4-octylphenyl)-pyrimidine

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 5-hydroxy-2-(4-octylphenyl)pyrimidine (5 g, 0.018 mol) were added ethanol (50 ml), octyl iodide (12.6 g, 0.053 mol) and diazabicyclo[5.4.0]undec-7-ene (0.053 mol), followed by refluxing the mixture for 4 hours, dissolving the reaction mixture in toluene, sufficiently washing the solution with 2N-NaOH aqueous solution, further washing it with water, distilling off toluene and recrystallizing the residue from methanol (75 ml) to obtain 5-octyloxy-2-(4-octylphenyl)pyrimidine (5 g). This product exhibited liquid crystalline properties and its phase transition points were as follows: ##STR19##
Name
5-hydroxy-2-(4-octylphenyl)pyrimidine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
diazabicyclo[5.4.0]undec-7-ene
Quantity
0.053 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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